molecular formula C13H15NO3S B2368564 4-((Tetrahydrothiophene-3-carboxamido)methyl)benzoic acid CAS No. 1408697-82-4

4-((Tetrahydrothiophene-3-carboxamido)methyl)benzoic acid

Cat. No. B2368564
CAS RN: 1408697-82-4
M. Wt: 265.33
InChI Key: WQMUOMDRMYHLAP-UHFFFAOYSA-N
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Description

4-((Tetrahydrothiophene-3-carboxamido)methyl)benzoic acid is a chemical compound with the molecular formula C13H15NO3S . It belongs to the family of thiophenes. The CAS number for this compound is 1408697-82-4 .


Molecular Structure Analysis

The molecular structure of 4-((Tetrahydrothiophene-3-carboxamido)methyl)benzoic acid consists of a tetrahydrothiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. This ring is attached to a carboxamide group and a methylbenzoic acid group . The exact geometric parameters such as bond lengths and angles would require more detailed structural analysis such as X-ray crystallography .


Physical And Chemical Properties Analysis

4-((Tetrahydrothiophene-3-carboxamido)methyl)benzoic acid has a molecular weight of 265.33 g/mol. Additional physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination or reference to specialized databases .

Scientific Research Applications

Retinoidal Activities

4-((Tetrahydrothiophene-3-carboxamido)methyl)benzoic acid and its derivatives have been researched for their potent retinoidal activities. Studies have shown that specific structures of these compounds, notably with a medium-sized alkyl group and a carboxyl group, are critical for eliciting retinoidal activities. These activities are significant in the context of differentiation-inducing activity on human leukemia cells (Kagechika, Kawachi, Hashimoto, Himi, & Shudo, 1988).

Antibacterial Screening Activity

Research has been conducted on organotin(IV) carboxylate complexes derived from similar compounds, focusing on their in vitro antibacterial screening activity. These complexes have demonstrated significant activity against various bacterial strains, indicating potential applications in antimicrobial treatments (Win, Teoh, Vikneswaran, Ha, & Ibrahim, 2010).

Enzyme Inhibition

Aromatic carboxylic acids, including compounds related to 4-((Tetrahydrothiophene-3-carboxamido)methyl)benzoic acid, have been found to inhibit o-diphenol oxidase in fruits, impacting fruit physiology and potentially affecting food processing and storage (Pifferi, Baldassari, & Cultrera, 1974).

Surface Chemistry Applications

Investigations into the pKa values of benzoic acid-modified surfaces, including graphitic surfaces, have revealed significant deviations and insights into surface chemistry. This research aids in understanding the interactions of these compounds with various substrates, crucial for applications in material sciences and sensor technologies (Abiman, Crossley, Wildgoose, Jones, & Compton, 2007).

Safety and Hazards

The safety and hazards associated with 4-((Tetrahydrothiophene-3-carboxamido)methyl)benzoic acid are not provided in the search results. For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

4-[(thiolane-3-carbonylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c15-12(11-5-6-18-8-11)14-7-9-1-3-10(4-2-9)13(16)17/h1-4,11H,5-8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMUOMDRMYHLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1C(=O)NCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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